Regioisomeric Identity Dictates Pharmacopeial Impurity Classification for Tinidazole
In the USP monograph for tinidazole, Related Compound B is explicitly identified as 1-[2-(ethylsulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole, which is the sulfonyl analog and 4-nitro regioisomer of the API [1]. The target compound, 1-[2-(ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole, is the thioether precursor to this specified impurity. Its distinct HPLC relative retention time and UV absorption profile, resulting from the thioether moiety, differentiate it from both the API and the specified impurities A (2-methyl-5-nitro-1H-imidazole) and B [1]. This chromatographic resolution is essential for accurate quantification, with a typical acceptance criterion for unspecified impurities set at ≤0.10% [2].
| Evidence Dimension | Chromatographic identity and retention in pharmacopeial TLC/HPLC methods |
|---|---|
| Target Compound Data | 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole (thioether, 4-nitro regioisomer) |
| Comparator Or Baseline | Tinidazole API (5-nitro, ethylsulfonyl); Related Compound A (2-methyl-5-nitro-1H-imidazole); Related Compound B (4-nitro, ethylsulfonyl) |
| Quantified Difference | Resolved as a distinct spot/peak; acceptance criterion for any unspecified impurity is ≤0.10% per USP [2]. |
| Conditions | USP monograph TLC method (silica gel, ethyl acetate:butyl alcohol 3:1) and HPLC methods per EP/USP compendia. |
Why This Matters
Procuring the exact 4-nitro thioether regioisomer is mandatory for developing a stability-indicating method that can selectively quantify this process impurity in the presence of the API and other related substances.
- [1] United States Pharmacopeia (USP). Tinidazole Monograph. USP29-NF24, Page 2155. View Source
- [2] SIWEI DEVELOPMENT GROUP LTD. Tinidazole Product Specification (EP/USP). View Source
